2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoxaline
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Overview
Description
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoxaline is a complex organic compound that features a quinoxaline core linked to an azetidine ring, which is further substituted with a 4-bromo-1H-pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoxaline typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoxaline core, followed by the introduction of the azetidine ring and subsequent attachment of the 4-bromo-1H-pyrazole group. Key steps include:
Formation of Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a diketone.
Azetidine Ring Formation: The azetidine ring can be introduced via cyclization reactions involving appropriate precursors.
Attachment of 4-bromo-1H-pyrazole: This step often involves nucleophilic substitution reactions where the azetidine ring is functionalized with a bromopyrazole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the azetidine or pyrazole rings.
Scientific Research Applications
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoxaline has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It can be utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoxaline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: A simpler analog that lacks the quinoxaline and azetidine moieties.
Quinoxaline derivatives: Compounds with similar core structures but different substituents.
Azetidine derivatives: Molecules featuring the azetidine ring but with different functional groups.
Uniqueness
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoxaline is unique due to its combination of a quinoxaline core, azetidine ring, and 4-bromo-1H-pyrazole moiety. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN5/c16-12-5-18-21(10-12)9-11-7-20(8-11)15-6-17-13-3-1-2-4-14(13)19-15/h1-6,10-11H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJRKZWIVQASRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3N=C2)CN4C=C(C=N4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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